1,1,1-Trifluoro-5-methylheptane-2,4-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

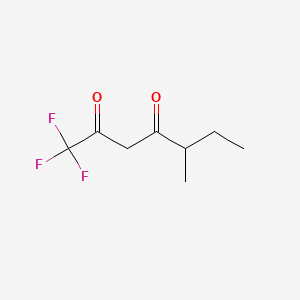

Structure

2D Structure

3D Structure

Properties

CAS No. |

33284-45-6 |

|---|---|

Molecular Formula |

C8H11F3O2 |

Molecular Weight |

196.17 g/mol |

IUPAC Name |

1,1,1-trifluoro-5-methylheptane-2,4-dione |

InChI |

InChI=1S/C8H11F3O2/c1-3-5(2)6(12)4-7(13)8(9,10)11/h5H,3-4H2,1-2H3 |

InChI Key |

XQIBVFWBYJDHQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)CC(=O)C(F)(F)F |

Origin of Product |

United States |

General Overview of Fluorinated β Diketones in Chemical Research

Fluorinated β-diketones represent a significant class of organic compounds in chemical research, primarily due to their utility as versatile ligands in coordination chemistry. nih.gov These compounds can form stable complexes with a vast array of metal ions from across the periodic table. nih.gov The introduction of fluorine atoms, typically as part of a trifluoromethyl group, into the β-diketone structure profoundly modifies the electronic properties of the ligand. mdpi.com This "fine-tuning" of physicochemical properties is a powerful tool for developing new materials and catalysts. nih.gov

The Claisen condensation is the primary synthetic route for producing fluorinated β-diketones. nih.gov Research in this area is driven by the diverse applications of the resulting metal complexes, which are investigated for their potential in catalysis, medicine, diagnostics, and as functional materials for sensors and luminescent devices. nih.govnih.gov The presence of fluorinated substituents can decrease intermolecular interactions, which in turn can reduce the sublimation temperature of the metal complexes, a useful property in materials science. nih.gov For instance, the introduction of CF3 groups into palladium β-diketonate complexes has been shown to confer high volatility and good thermal stability, which are desirable characteristics for precursors in chemical vapor deposition processes. mdpi.com

Structural Context of 1,1,1 Trifluoro 5 Methylheptane 2,4 Dione Within the Dione Class

1,1,1-Trifluoro-5-methylheptane-2,4-dione is structurally defined as a heptane (B126788) backbone featuring two carbonyl (ketone) groups at the second and fourth carbon positions. ontosight.ai This arrangement classifies it as a β-diketone, where the two carbonyl groups are separated by a single carbon atom. The molecule is further distinguished by its substituents: a trifluoromethyl group (-CF3) is attached to the first carbon, and a methyl group (-CH3) is located on the fifth carbon. ontosight.ai

The table below summarizes the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C8H11F3O2 nih.gov |

| Molecular Weight | 196.17 g/mol nih.gov |

| CAS Number | 33284-45-6 nih.gov |

| XLogP3 | 2.3 nih.gov |

This interactive data table is based on information from PubChem. nih.gov

Significance of Trifluoromethyl and Methyl Functionalities in Fluorinated Diones for Chemical Reactivity

General Principles of Fluorinated β-Diketone Synthesis

The most fundamental and widely employed method for synthesizing β-diketones is the Claisen condensation. nih.govnih.gov This reaction involves the base-mediated condensation between a ketone and an ester to form a new carbon-carbon bond. nih.gov In the context of fluorinated β-diketones, this typically involves the reaction of a ketone with a fluorinated ester.

The general mechanism proceeds as follows:

A strong base removes an α-proton from the ketone, creating a highly reactive enolate nucleophile.

The enolate attacks the electrophilic carbonyl carbon of the ester.

An alkoxide group is eliminated from the resulting tetrahedral intermediate, yielding the β-diketone.

The choice of base and solvent is critical for the reaction's success. Strong, non-nucleophilic bases such as sodium hydride (NaH), sodium methoxide (B1231860) (MeONa), and lithium hydride (LiH) are frequently used to ensure complete deprotonation of the ketone without competing side reactions. nih.gov Aprotic solvents like tetrahydrofuran (B95107) (THF), diethyl ether (Et₂O), or benzene (B151609) are preferred to avoid protonating the enolate intermediate. nih.gov

A key characteristic of β-dicarbonyl compounds is their existence in a tautomeric equilibrium between the keto and enol forms. researchgate.net The enol form is often stabilized by intramolecular hydrogen bonding. For fluorinated β-diketones, the strong electron-withdrawing nature of the trifluoromethyl group increases the acidity of the α-protons, which significantly favors the formation of the stable enol tautomer. acs.org

Condensation Reactions Utilizing Fluorinated Building Blocks

The synthesis of this compound is effectively achieved through a Claisen condensation utilizing a fluorinated building block. The most common approach involves the reaction of an appropriate ketone with an ester containing a trifluoroacetyl group, such as ethyl trifluoroacetate (B77799). organic-chemistry.orgacs.orgacs.org

In a typical procedure, a ketone like 5-methyl-2-hexanone (B1664664) is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding enolate. This enolate then acts as a nucleophile, attacking the carbonyl of ethyl trifluoroacetate. Subsequent elimination of sodium ethoxide yields the desired β-diketone product. nih.govacs.org

Table 1: Claisen Condensation for this compound Synthesis

| Reactant 1 (Ketone) | Reactant 2 (Fluorinated Ester) | Base | Solvent | Product |

| 5-Methyl-2-hexanone | Ethyl trifluoroacetate | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | This compound |

This method is highly efficient and provides direct access to the target structure by incorporating the complete trifluoromethyl-carbonyl moiety in a single step. acs.orgnih.gov

Strategies for Incorporating Trifluoromethyl Groups into β-Diketones

The incorporation of a trifluoromethyl (CF₃) group is a crucial step that defines the character of fluorinated β-diketones. Several strategies exist to achieve this modification.

Condensation with Trifluoroacetylating Agents : This is the most direct and prevalent strategy, as described in the previous section. It relies on using a reagent that already contains the trifluoroacetyl group. Ethyl trifluoroacetate is a widely used and cost-effective reagent for this purpose. acs.orgorganic-chemistry.org Trifluoroacetic anhydride (B1165640) is another powerful acylating agent that can be used in reactions with ketone enolates or their equivalents to form the β-diketone structure. mdpi.com

Direct Fluorination : An alternative approach involves the direct fluorination of a pre-synthesized, non-fluorinated β-diketone. This can be accomplished using electrophilic fluorinating reagents. organic-chemistry.orgresearchgate.net However, this method can sometimes lead to a mixture of mono-, di-, and tri-fluorinated products, and controlling the selectivity to obtain only the trifluoromethyl group can be challenging. researchgate.net

Nucleophilic Trifluoromethylation : While less direct for β-diketone synthesis, methods involving nucleophilic trifluoromethylating reagents (such as TMSCF₃, the "Ruppert-Prakash reagent") can be used to synthesize trifluoromethyl ketones from esters. acs.orgbeilstein-journals.org These trifluoromethyl ketones can then potentially serve as precursors in subsequent reactions to build the full β-diketone structure.

Derivatization Approaches for β-Diketones in Organic Synthesis

β-Diketones are versatile intermediates that can be derivatized in several ways for analytical purposes or to serve as building blocks in further synthesis.

Metal Chelate Formation : One of the most significant properties of β-diketones is their ability to act as excellent chelating ligands for a wide array of metal ions. rsc.org The enol form of the β-diketone can be deprotonated to form a bidentate β-diketonate anion, which coordinates to a metal center through its two oxygen atoms. prochemonline.com These metal complexes, or β-diketonates, have applications as catalysts and as volatile precursors for creating metal oxide thin films. rsc.orgprochemonline.com

Derivatization for Gas Chromatography (GC) : For analytical techniques like gas chromatography, compounds must be sufficiently volatile and thermally stable. research-solution.comresearchgate.net The enol form of β-diketones contains an acidic hydroxyl group that can cause peak tailing and poor chromatographic resolution due to intermolecular hydrogen bonding. research-solution.com To overcome this, the active hydrogen is replaced through a derivatization reaction. Silylation is a common technique where a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. youtube.comsigmaaldrich.com This process increases the volatility and thermal stability of the analyte, leading to improved GC analysis. libretexts.org

Table 2: Common Derivatization Techniques for β-Diketones

| Derivatization Type | Reagent Class | Example Reagent | Purpose | Resulting Functional Group |

| Metal Chelation | Metal Salts | Copper(II) acetate | Catalysis, Material Synthesis | Metal β-diketonate complex |

| Silylation | Silylating Agents | BSTFA | Increase volatility for GC analysis | Trimethylsilyl (TMS) ether |

| Acylation | Acylating Agents | Acetic Anhydride | Increase volatility, enhance detection | Enol ester |

These derivatization strategies highlight the utility of β-diketones as versatile platforms in both synthetic and analytical chemistry.

Keto-Enol Tautomerism in β-Diketones and the Influence of Fluorination

β-Diketones, such as this compound, exhibit a form of isomerism known as keto-enol tautomerism. This process involves a chemical equilibrium between the diketo form and one or more enol tautomers. researchgate.net The interconversion between these forms involves the migration of a proton and the shifting of bonding electrons. encyclopedia.pub In solution, linear β-diketones can exist as two primary tautomers: the diketo form and the enol form. mdpi.com

The presence of a trifluoromethyl (-CF3) group, as in this compound, significantly influences this equilibrium. Generally, trifluoromethyl-β-diketones are found to exist as mixtures of two chelated cis-enol forms in nonpolar solvents. researchgate.net The strong electron-withdrawing nature of the fluorine atoms in the -CF3 group affects the electron density within the molecule, thereby influencing the stability of the different tautomeric forms. researchgate.netbit.edu.cn While substituents like hydrogen, methyl, and tert-butyl strongly favor the enol tautomer, fluorine substitution at the central carbon can favor the keto form. mdpi.com This is attributed to the lessening of the intramolecular hydrogen bond in the enol form. bit.edu.cn In the gas phase, the presence of both enolic tautomers is suggested by the twin-peak profile of the carbonyl absorptions in spectroscopic analyses. researchgate.net

The stability of the enol form in many β-diketones is enhanced by the formation of a six-membered intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group. youtube.comlibretexts.org However, the introduction of a trifluoromethyl group can lead to a preference for the enol form where the hydroxyl group is hydrogen-bonded to the carbonyl group adjacent to the -CF3 group. mdpi.com

Gas-Phase Reaction Kinetics with Hydroxyl Radicals (•OH)

The hydroxyl radical (•OH) is a key oxidant in the troposphere, playing a crucial role in the degradation of organic compounds. researchgate.net The reaction of this compound with •OH radicals is a significant pathway for its atmospheric removal. The kinetics of these gas-phase reactions are essential for understanding the compound's atmospheric lifetime and environmental impact.

The rate coefficients for the gas-phase reactions of fluorinated diketones with •OH radicals have been determined using the relative rate method. researchgate.net This experimental technique involves comparing the rate of disappearance of the target compound (this compound) with that of a reference compound whose reaction rate with •OH is well-known. upi.eduyoutube.comupi.edu These experiments are typically conducted in atmospheric simulation chambers at controlled temperatures and pressures. researchgate.net Reactants and reference compounds are monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy and gas chromatography with flame ionization detection (GC-FID). researchgate.net

For a series of fluorinated diketones, the following rate coefficients (kOH) were obtained at (298 ± 3) K and atmospheric pressure researchgate.net:

| Compound | kOH (10⁻¹¹ cm³ molecule⁻¹ s⁻¹) |

| 1,1,1-Trifluoro-4-methylpentane-2,4-dione (TFP) | 1.15 ± 0.22 |

| 1,1,1-Trifluoro-4-methylhexane-2,4-dione (TFH) | 1.95 ± 0.40 |

| This compound (TFMH) | 3.20 ± 0.65 |

The reactivity of fluorinated β-diketones with •OH radicals is influenced by their molecular structure. The reaction can proceed via two main pathways: H-atom abstraction from the keto form or •OH radical addition to the C=C double bond and H-atom abstraction in the enolic tautomers. researchgate.net

Gas-Phase Reaction Kinetics with Chlorine Atoms (Cl•)

In certain atmospheric environments, such as the marine boundary layer, chlorine atoms (Cl•) can be significant oxidants. nih.govrsc.org The gas-phase reaction with Cl• represents another potential degradation pathway for this compound. The kinetics of these reactions are also often studied using relative rate techniques in smog chambers. researchgate.netrsc.orgresearchgate.net

Nucleophilic Addition Reactions in Fluorinated Ketones

The carbonyl groups in ketones are electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process in organic chemistry. openstax.org The presence of a trifluoromethyl group adjacent to a carbonyl group, as in this compound, enhances the electrophilicity of the carbonyl carbon. sapub.orgontosight.ai This is due to the strong electron-withdrawing inductive effect of the fluorine atoms. nih.gov

Consequently, fluorinated ketones are generally more reactive towards nucleophiles than their non-fluorinated counterparts. nih.gov The increased positive character of the carbonyl carbon facilitates the attack by a nucleophile, leading to the formation of a tetrahedral intermediate. libretexts.org This enhanced reactivity makes fluorinated ketones valuable intermediates in organic synthesis. nih.gov

Degradation Pathways and Radiolysis Studies of Related Fluorodiketones

The degradation of fluorinated diketones can be initiated by various processes, including reactions with atmospheric oxidants and radiolysis. Radiolysis, the decomposition of molecules by ionizing radiation, can provide insights into the fundamental chemical behavior of these compounds. Studies on the radiolysis of related compounds, such as hydroxyl-containing peptides, have shown that the presence of functional groups can influence degradation pathways, including deamination and main-chain cleavage. researchgate.net While specific radiolysis studies on this compound are not detailed in the provided context, the general principles of radiation-induced chemistry suggest that the C-F and C-C bonds would be susceptible to cleavage, leading to a variety of smaller fluorinated and non-fluorinated products.

Coordination Chemistry of 1,1,1 Trifluoro 5 Methylheptane 2,4 Dione

Role of Fluorinated β-Diketones as Ligands in Metal Complexation

Fluorinated β-diketones are a class of organic compounds that have garnered considerable interest in coordination chemistry due to their exceptional ability to form stable complexes with a vast array of metal ions from across the periodic table. researchgate.net Their utility as ligands stems from their ability to exist in a tautomeric equilibrium between the keto and enol forms, with the enol form readily deprotonating to form a bidentate chelating ligand that coordinates to a metal ion through its two oxygen atoms.

The introduction of fluorine atoms into the β-diketone framework, particularly the trifluoromethyl group (-CF3), significantly modifies the electronic and physical properties of the resulting metal complexes. rsc.org These modifications include enhanced volatility, thermal stability, and solubility in organic solvents, making them highly valuable as precursors for techniques like metal-organic chemical vapor deposition (MOCVD). mdpi.comrsc.org The strong electron-withdrawing nature of the trifluoromethyl group also influences the properties of the resulting metal complexes in various ways. nih.gov

Fluorinated β-diketones can act as bidentate or even polydentate ligands, depending on the specific metal ion and the presence of other co-ligands. mdpi.com This versatility allows for the construction of diverse molecular architectures, including both mononuclear and polynuclear structures. researchgate.net The ability to systematically alter the substituents on the β-dicarbonyl fragment provides a powerful tool for the precise tuning of the physicochemical properties of the coordination compounds. mdpi.com

Formation of Metal Chelates with 1,1,1-Trifluoro-5-methylheptane-2,4-dione

This compound, upon deprotonation, forms a six-membered chelate ring with a metal ion. The coordination typically involves the two oxygen atoms of the dione (B5365651), leading to the formation of a stable complex. The general reaction for the formation of a metal chelate with a trivalent metal ion (M³⁺) can be represented as:

M³⁺ + 3 C₈H₁₁F₃O₂ → M(C₈H₁₀F₃O₂)₃ + 3 H⁺

The stoichiometry of the resulting complex is dependent on the oxidation state and coordination number of the central metal ion. For instance, divalent metal ions will typically form complexes with a 1:2 metal-to-ligand ratio, while trivalent metals will form 1:3 complexes. The synthesis of these metal chelates can often be achieved through straightforward reactions between a metal salt and the β-diketone in a suitable solvent. mdpi.com

Impact of Fluorination on Ligand Properties and Metal Center Lewis Acidity

The introduction of a trifluoromethyl group in this compound has a profound impact on its properties as a ligand. The high electronegativity of fluorine atoms leads to a significant inductive effect, which has several important consequences:

Increased Acidity: The electron-withdrawing nature of the -CF₃ group increases the acidity of the enolic proton, facilitating deprotonation and complex formation.

Enhanced Lewis Acidity of the Metal Center: Chelation of a metal ion by fluorinated β-diketonates with their electron-withdrawing substituents results in a more Lewis acidic metal center. mdpi.com This increased Lewis acidity can influence the catalytic activity of the complex and its interaction with other molecules.

Modified Solubility: The presence of the fluorinated group can enhance the solubility of the metal complexes in nonpolar organic solvents and even supercritical carbon dioxide. rsc.org

The following table illustrates the general effect of fluorination on the pKa values of β-diketones, which is indicative of their acidity.

| β-Diketone | Substituents | Typical pKa Range |

| Acetylacetone (acac) | CH₃, CH₃ | 8.8 - 9.0 |

| Trifluoroacetylacetone (tfac) | CF₃, CH₃ | 6.1 - 6.7 |

| Hexafluoroacetylacetone (hfac) | CF₃, CF₃ | 4.3 - 4.6 |

This table presents typical pKa ranges for common β-diketones to illustrate the trend of increasing acidity with fluorination. The pKa of this compound is expected to be in a similar range to tfac.

Synthesis and Characterization of Homo- and Heteroleptic Metal Complexes

Metal complexes of this compound can be broadly categorized into homoleptic and heteroleptic complexes.

Homoleptic Complexes: These complexes contain only one type of ligand, in this case, the deprotonated form of this compound. An example would be a complex with the general formula M(C₈H₁₀F₃O₂)n, where 'n' is determined by the metal's oxidation state.

Heteroleptic Complexes: These complexes contain more than one type of ligand. For instance, this compound can be combined with other ligands, such as neutral donor ligands like TMEDA (tetramethylethylenediamine), to form heteroleptic complexes. rsc.org The synthesis of heterometallic complexes, which contain two or more different metal ions, is also an active area of research, with fluorinated β-diketones serving as crucial bridging ligands. researchgate.netmdpi.comnih.gov

The characterization of these complexes is typically carried out using a variety of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the β-diketonate ligand to the metal center by observing shifts in the C=O and C=C stretching frequencies. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution.

Mass Spectrometry: To determine the molecular weight and stoichiometry of the complexes. researchgate.net

Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complexes in the solid state.

Elemental Analysis: To confirm the elemental composition of the synthesized compounds. rsc.org

Thermodynamic Aspects of Metal Chelates for Sublimation and Vaporization Processes

A key feature of metal complexes derived from fluorinated β-diketones, including this compound, is their enhanced volatility compared to their non-fluorinated counterparts. rsc.org This property is crucial for their application as precursors in MOCVD, a technique used to deposit thin films of metals or metal oxides. rsc.org

The increased volatility is attributed to the reduction of intermolecular interactions, such as van der Waals forces and hydrogen bonding, due to the presence of the bulky and non-polar trifluoromethyl groups. mdpi.com This leads to lower sublimation and vaporization temperatures. The thermodynamic parameters of sublimation and vaporization, such as the enthalpy of sublimation (ΔHsub) and enthalpy of vaporization (ΔHvap), are critical for optimizing MOCVD processes. mdpi.com

The volatility of these complexes is influenced by several factors:

Degree of Fluorination: Generally, volatility increases with the number of fluorine atoms in the ligand. mdpi.com

Size of the Metal Ion: For a given ligand, the sublimation temperature can be affected by the size of the central metal ion. rsc.org

The following table provides a comparative overview of the sublimation temperatures for different metal β-diketonate complexes, highlighting the effect of fluorination.

| Complex Type | Ligand | Typical Sublimation Temperature Range (°C at atmospheric pressure) |

| M(acac)n | Acetylacetone | High, often with decomposition rsc.org |

| M(tfac)n | Trifluoroacetylacetone | Lower than acac complexes rsc.org |

| M(hfac)n | Hexafluoroacetylacetone | Generally the most volatile rsc.orgrsc.org |

This table illustrates the general trend of decreasing sublimation temperature with increased fluorination of the β-diketonate ligand.

Applications in Advanced Chemical Research

Precursor Development for Chemical Vapor Deposition (CVD) of Thin Films

Metal-organic chemical vapor deposition (MOCVD) is a cornerstone technique for fabricating high-purity thin films for electronics and materials science. nih.gov The performance of a CVD precursor is contingent on its volatility and thermal stability, allowing it to be transported in the gas phase to a substrate surface without premature decomposition. scholaris.ca Metal β-diketonates, including complexes formed with 1,1,1-Trifluoro-5-methylheptane-2,4-dione, are widely investigated as precursors for this purpose. nih.gov

Complexes of this compound and similar fluorinated β-diketones are effective precursors for the deposition of a variety of metal and metal oxide thin films. The presence of the organic ligand facilitates the formation of a volatile metal complex that can be thermally decomposed under controlled conditions to yield a high-purity film. For instance, palladium(II) β-diketonates are used as precursors for depositing palladium-based nanomaterials, which are integral to hydrogen energy devices, catalysis, and chemical sensors. nih.gov The MOCVD process, utilizing such precursors, allows for the creation of materials ranging from ultrafine particles to thick coatings on diverse substrates like semiconductors, glass, and metals. nih.gov Similarly, other metal β-diketonates are employed to grow films such as tantalum oxide (Ta2O5) and titanium dioxide, which are promising as dielectric materials in integrated circuits.

The suitability of a metal β-diketonate complex as a CVD precursor is directly linked to its physicochemical properties, primarily its volatility and thermal stability. nih.gov The introduction of trifluoromethyl (CF3) groups into the β-diketonate ligand, as seen in this compound, is a key strategy for enhancing these properties.

Volatility: Fluorination of the ligand shell significantly increases the volatility of the corresponding metal complex. nih.govnih.gov This is because the fluorine atoms reduce intermolecular interactions, lowering the energy required for the complex to transition into the gas phase. This enhanced volatility allows for lower sublimation temperatures and more efficient precursor delivery to the CVD reactor. scholaris.caresearchgate.net

Thermal Stability: An ideal precursor must be stable enough to vaporize without decomposing but must decompose cleanly at the substrate surface. nih.gov Studies on various metal β-diketonates show that fluorinated ligands can confer high thermal stability, ensuring the precursor remains intact during vaporization and transport. nih.gov

The relationship between ligand structure and precursor properties is a subject of extensive research. The table below summarizes general trends observed for metal β-diketonate precursors.

| Ligand Modification | Effect on Volatility | Effect on Thermal Stability | Rationale for Improved CVD Performance |

| Fluorination (e.g., -CF₃ groups) | Increases | Generally high | Lowers precursor delivery temperature and prevents premature decomposition. nih.govscholaris.ca |

| Bulky Alkyl Groups | Increases | Varies | Can disrupt crystal packing, leading to lower melting points and higher volatility. harvard.edu |

| Asymmetric Ligands | Increases | Varies | The introduction of disorder can prevent crystallization, resulting in liquid precursors with high vapor pressure. harvard.edu |

Role in Advanced Analytical Chemistry Techniques

This compound serves as a versatile chelating and derivatizing agent in modern analytical chemistry, enabling the detection and separation of metal ions at trace levels.

Gas chromatography is a powerful technique for separating volatile compounds. gcms.cz However, many analytes, particularly metal ions, are not inherently volatile and cannot be analyzed directly. Derivatization is a process that converts non-volatile analytes into a form suitable for GC analysis by increasing their volatility and thermal stability. researchgate.netresearchgate.net

This compound acts as an excellent derivatization reagent for metal ions. It reacts with metals to form stable, neutral chelate complexes. The key features of these complexes that make them suitable for GC/MS analysis are:

High Volatility: The trifluoromethyl group on the ligand significantly enhances the volatility of the metal chelate. nih.gov This allows the complex to be vaporized at temperatures compatible with GC columns without decomposition.

Thermal Stability: The resulting chelates are sufficiently stable to pass through the heated GC injection port and column. nih.gov

Improved Peak Shape and Detection: Derivatization reduces the polarity of the metal species, minimizing interactions with the GC column and leading to sharper, more symmetrical peaks and improved detector response. researchgate.netnih.gov

The use of such chelates in ultratrace metal analysis by gas chromatography has enabled the detection of certain metals in smaller quantities than is possible with other analytical methods. nih.gov

Supercritical fluid extraction (SFE) is a green separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. unirioja.es While supercritical CO₂ is an excellent solvent for nonpolar organic compounds, it is highly inefficient for directly extracting charged metal ions.

To overcome this limitation, metal ions are first complexed with an organic chelating agent to form a neutral species that is soluble in supercritical CO₂. The fluorination of the chelating ligand is critical to the success of this process. Research has shown that substituting fluorine for hydrogen on the ligand dramatically increases the solubility of the resulting metal complexes in supercritical CO₂. This enhanced solubility is a crucial factor in developing practical SFE processes for treating liquid and solid wastes containing metal ions. unirioja.es Fluorinated β-diketones, such as this compound, are therefore evaluated for the selective chelation and extraction of metal ions, including lanthanides and actinides, from various matrices.

There is growing interest in developing new sensor materials for applications such as the non-invasive diagnosis of diseases through the analysis of exhaled breath. nih.gov Many of these sensors are based on semiconductor materials decorated with metal-containing nanoparticles. nih.gov The properties of these sensors are highly dependent on the uniform deposition of these metallic particles.

Metal β-diketonate complexes, including those with fluorinated ligands, play a crucial role as CVD precursors in the fabrication of these sensor materials. nih.gov For example, palladium β-diketonate precursors can be used to deposit Pd-containing particles onto semiconductor surfaces. The resulting material can then function as a highly sensitive chemical sensor for detecting specific gaseous biomarkers. nih.gov In this context, this compound serves as an essential building block, enabling the creation of the volatile precursor required for the precise manufacturing of the active sensor component.

Intermediate in Complex Organic Synthesis

This compound is a fluorinated β-diketone that, due to its chemical structure, serves as a valuable intermediate in complex organic synthesis. The presence of the trifluoromethyl group can significantly alter the physical, chemical, and biological properties of molecules into which it is incorporated, often enhancing lipophilicity and metabolic stability. While specific, documented industrial-scale applications of this compound are not extensively reported in publicly available literature, its utility can be inferred from the well-established reactivity of analogous trifluoromethyl-β-diketones. These compounds are primarily used as building blocks for the synthesis of heterocyclic compounds, which are foundational structures in many areas of chemistry.

The general synthetic utility of trifluoromethyl-β-diketones is centered around their reactions with binucleophiles, leading to the formation of a wide variety of heterocyclic systems. The two carbonyl groups of the β-diketone moiety provide two electrophilic sites for reaction, making them ideal partners for cyclocondensation reactions.

Applications in Pharmaceutical Synthesis

In the realm of pharmaceutical synthesis, trifluoromethyl-β-diketones are crucial precursors for the creation of bioactive heterocyclic compounds. The incorporation of a trifluoromethyl group is a common strategy in drug design to improve a compound's pharmacokinetic and pharmacodynamic profile.

A primary application of compounds like this compound is in the synthesis of pyrazoles. Pyrazoles are a class of heterocyclic compounds that are present in a number of commercial drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The synthesis of pyrazoles from β-diketones is a classical and efficient method, typically involving a cyclocondensation reaction with hydrazine or its derivatives. For an unsymmetrical β-diketone such as this compound, this reaction can potentially lead to a mixture of regioisomers, the ratio of which is influenced by the reaction conditions and the differing reactivity of the two carbonyl groups.

Another significant application is in the synthesis of pyrimidines. The pyrimidine scaffold is a core component of nucleobases and is found in numerous therapeutic agents, including antiviral and anticancer drugs. The synthesis can be achieved through the reaction of a β-diketone with a variety of reagents such as urea, thiourea (B124793), or amidines.

Below is a table illustrating the potential synthesis of key pharmaceutical scaffolds from a generic unsymmetrical trifluoromethyl-β-diketone, representing the expected reactivity of this compound.

| Reagent | Resulting Heterocycle | Potential Pharmaceutical Significance |

| Hydrazine (H₂NNH₂) | Pyrazole | Anti-inflammatory, Analgesic, Anticancer |

| Urea (H₂NCONH₂) | Pyrimidine | Antiviral, Anticancer, Antibacterial |

| Guanidine (H₂NC(NH)NH₂) | Pyrimidine | Kinase inhibitors, CNS agents |

Applications in Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated heterocyclic compounds to develop new and effective pesticides, herbicides, and fungicides. The trifluoromethyl group is often a key feature in modern agrochemicals, contributing to their potency and stability in the environment.

The pyrazole ring, synthesized from β-diketones, is a prominent scaffold in a number of highly successful fungicides and insecticides. For example, several inhibitors of the succinate dehydrogenase (SDHI) class of fungicides contain a pyrazole core. The synthetic route to these compounds often involves the cyclocondensation of a suitably substituted β-diketone with a hydrazine derivative. The specific substituents on the resulting pyrazole ring, which would be derived in part from the β-diketone precursor, are critical for the compound's biological activity and spectrum of control.

The versatility of trifluoromethyl-β-diketones as synthetic intermediates allows for the generation of a diverse library of potential agrochemicals for high-throughput screening. The table below outlines the potential application of this compound in the synthesis of agrochemical scaffolds.

| Heterocyclic Product | Class of Agrochemical | Example of Activity |

| Substituted Pyrazole | Fungicide, Insecticide | Succinate Dehydrogenase Inhibition (SDHI) |

| Substituted Pyrimidine | Herbicide, Fungicide | Acetolactate Synthase (ALS) Inhibition |

Contribution to Specialty Chemical Production

Beyond pharmaceuticals and agrochemicals, trifluoromethyl-β-diketones are valuable intermediates in the production of specialty chemicals and advanced materials. Their utility in this area often stems from their ability to form stable metal chelates and to be incorporated into polymers.

Fluorinated β-diketones are well-known ligands for a variety of metal ions, forming volatile and soluble metal complexes. These metal-β-diketonate complexes have applications as catalysts in organic synthesis, as precursors for chemical vapor deposition (CVD) of metal oxide thin films, and as luminescent materials. The trifluoromethyl group enhances the volatility and thermal stability of these complexes.

In polymer chemistry, trifluoromethyl-β-diketones can be used to introduce fluorine into polymers, which can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. They can be incorporated as monomers in polymerization reactions or used to modify existing polymers.

The following table summarizes the potential contributions of this compound to the production of specialty chemicals.

| Application Area | Resulting Product/Material | Key Properties Conferred |

| Metal Chelation | Metal-β-diketonate complexes | Volatility, Catalytic Activity, Luminescence |

| Polymer Science | Fluorinated Polymers | Thermal Stability, Chemical Resistance, Hydrophobicity |

| Material Science | Precursors for Thin Films | Formation of Metal Oxide Layers via CVD |

Computational and Theoretical Investigations of 1,1,1 Trifluoro 5 Methylheptane 2,4 Dione

Quantum Chemical Studies of Molecular Structure and Geometry

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the molecular structure and geometry of complex organic compounds like 1,1,1-Trifluoro-5-methylheptane-2,4-dione.

Density Functional Theory (DFT) Calculations for Structural Elucidation

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For fluorinated β-diketones, these calculations provide detailed information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value Range | Influence of Functional Groups |

|---|---|---|

| C=O Bond Length | 1.25 - 1.28 Å | Shortened due to conjugation and fluorine substitution |

| C-C (keto) Bond Length | 1.36 - 1.43 Å | Influenced by the position of the methyl and trifluoromethyl groups |

| C-CF3 Bond Length | ~1.34 Å | Typical for trifluoromethyl ketones |

| O-C-C Angle | 118 - 122° | Standard for sp2 hybridized carbons in a ketone |

Note: The data in this table is illustrative and based on findings for structurally similar fluorinated β-dicarbonyl compounds.

Conformational Analysis and Stereochemical Considerations

The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. The substitution of fluorine can have a profound impact on these conformational preferences due to steric and electronic effects. nih.gov The high electronegativity of fluorine creates a highly polarized C-F bond, which can lead to significant electrostatic and hyperconjugative interactions that influence which conformation is most stable. nih.gov

Computational studies on similar fluorinated molecules have shown that the gauche and anti conformations can have significantly different energy levels, and these preferences can be solvent-dependent. d-nb.infonih.gov For this compound, a key aspect of its stereochemistry is the chiral center at the 5-position, meaning it can exist as two enantiomers (R and S). Conformational analysis would involve mapping the potential energy surface by rotating around key single bonds to identify the global energy minimum and other low-energy conformers. These studies are crucial as the biological activity and reactivity of a molecule are often dictated by its most stable conformation.

Computational Predictions of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools for predicting the reactivity of molecules. scirp.org For this compound, the presence of two ketone groups and a trifluoromethyl group significantly influences its reactivity. mdpi.com The electron-withdrawing nature of the trifluoromethyl group increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.

Molecular orbital theory, particularly the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is often used to predict reactivity. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability.

Note: The data in this table is illustrative and based on general principles of organic chemistry and computational studies of similar compounds.

Furthermore, computational methods can be employed to model reaction pathways, such as enolization or reactions with nucleophiles, by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction thermodynamics, providing a deeper understanding of the compound's chemical behavior. nih.gov

Modeling of Tautomeric Equilibria and Energy Barriers

A significant feature of β-dicarbonyl compounds is their ability to exist in a tautomeric equilibrium between the diketo form and one or more enol forms. researchgate.net For unsymmetrical β-diketones like this compound, two different enol forms are possible. The position of this equilibrium is highly dependent on the substituents and the solvent.

Computational modeling, particularly DFT, is highly effective in studying these tautomeric equilibria. orientjchem.orgjdigitaldiagnostics.comearthlinepublishers.com By calculating the relative energies of the diketo and enol tautomers, the equilibrium constant can be predicted. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the other carbonyl oxygen, forming a stable six-membered ring. The electron-withdrawing trifluoromethyl group generally favors the enol form where the double bond is further away from it. researchgate.net

Theoretical calculations can also determine the energy barriers for the interconversion between tautomers, providing insight into the kinetics of the tautomerization process. orientjchem.org These calculations are typically performed in both the gas phase and in various solvents to account for the influence of the medium on the tautomeric equilibrium. nih.gov

Electronic Structure and Spectroscopic Property Prediction

The electronic structure of a molecule is intrinsically linked to its spectroscopic properties. acs.org Computational methods allow for the prediction of various types of spectra, which can then be compared with experimental data to confirm the molecular structure.

For this compound, DFT calculations can be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (C=O, C-F, C-H, etc.) can be calculated. researchgate.net These theoretical spectra can aid in the assignment of experimental IR bands. The calculated frequencies are often scaled to better match experimental values.

NMR Spectroscopy: Theoretical chemical shifts for 1H, 13C, and 19F can be calculated. These predictions are valuable for assigning peaks in experimental NMR spectra and can help in distinguishing between different isomers or tautomers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. The calculated absorption maxima (λmax) can be correlated with the electronic structure of the molecule. nih.gov

These computational spectroscopic analyses, when combined with experimental data, provide a comprehensive picture of the electronic structure and properties of this compound. researchgate.netresearchgate.netarxiv.org

Future Research Directions and Outlook for 1,1,1 Trifluoro 5 Methylheptane 2,4 Dione

Exploration of Novel Synthetic Routes and Catalytic Methods

The classical approach for synthesizing β-diketones is the Claisen condensation, which involves the reaction of a ketone and an ester under basic conditions. nih.govnih.gov For 1,1,1-Trifluoro-5-methylheptane-2,4-dione, this would likely involve the condensation of ethyl trifluoroacetate (B77799) with 3-methyl-2-pentanone. While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies.

Emerging strategies include metal-based catalysis, organocatalysis, and biocatalysis, which offer milder reaction conditions and improved selectivity. nih.govresearchgate.net For instance, transition metal-catalyzed decarboxylative coupling reactions have been established as a useful method for forming the C-C bonds in β-diketone structures. nih.gov Another promising avenue is the oxidation of β-hydroxyketones, for which reagents like o-iodoxybenzoic acid (IBX) have proven to be highly efficient. organic-chemistry.org

Future investigations could focus on the following:

Flow Chemistry: Implementing continuous flow processes for the synthesis to enhance safety, scalability, and product consistency.

Photoredox Catalysis: Utilizing light-driven catalytic cycles to access novel reaction pathways under ambient conditions.

Enantioselective Synthesis: Developing chiral catalysts to produce enantiomerically pure forms of the dione (B5365651), which could be critical for pharmaceutical or advanced materials applications.

| Method | Typical Reagents/Catalysts | Advantages | Potential Research Focus |

|---|---|---|---|

| Claisen Condensation | Strong bases (e.g., NaH, LDA) | Well-established, readily available starting materials | Improving yields, minimizing side reactions |

| Metal-Based Catalysis | Palladium, Copper, Rhodium complexes | High efficiency, milder conditions | Developing recyclable and earth-abundant metal catalysts |

| Organocatalysis | Proline, DMAP, thiourea (B124793) derivatives | Metal-free, lower toxicity, potential for asymmetry | Expanding substrate scope and catalyst efficiency |

| Oxidation of β-hydroxyketones | IBX, Dess-Martin periodinane | High yields, operational simplicity | Exploring greener and more cost-effective oxidizing agents |

Development of New Derivatization Strategies for Enhanced Analytical Performance

The analysis of β-diketones, particularly in complex matrices, often benefits from derivatization to improve volatility, thermal stability, and chromatographic resolution, especially for gas chromatography-mass spectrometry (GC-MS). Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common technique that converts the enol form of the diketone into a more stable trimethylsilyl (B98337) ether. mdpi.com

Future research should aim to develop derivatization strategies that not only enhance analytical performance but also provide greater structural information. This could involve:

Fluorinated Tagging: Introducing highly fluorinated tags to the molecule to significantly enhance sensitivity in electron capture detection (ECD) or mass spectrometry.

Chiral Derivatizing Agents: Using enantiomerically pure reagents to separate and quantify the enantiomers of chiral β-diketones like this compound.

On-line Derivatization: Integrating the derivatization step directly with the analytical instrument to improve sample throughput and reduce manual handling.

The goal is to create derivatives that yield characteristic fragmentation patterns in mass spectrometry, allowing for unambiguous identification and structural elucidation. mdpi.com For example, derivatization can shift the equilibrium from the keto-enol tautomers to a single, stable derivative, simplifying analysis. mdpi.com

Investigation of Underexplored Reactivity Profiles with Diverse Reagents

The reactivity of β-diketones is rich, owing to the presence of two carbonyl groups, an acidic central carbon, and the keto-enol tautomerism. mdpi.com The trifluoromethyl group in this compound acts as a strong electron-withdrawing group, which significantly influences the compound's reactivity. researchgate.net This makes the carbonyl carbon adjacent to the CF3 group a hard electrophilic center, while the other carbonyl is a softer center.

A key area for future research is the systematic exploration of its reactions with a wide array of binucleophiles (e.g., hydrazine, hydroxylamine, ureas) to synthesize a library of heterocyclic compounds like pyrazoles, isoxazoles, and pyrimidines. researchgate.netijpras.com These heterocyclic scaffolds are of immense interest in medicinal chemistry. ijpras.com

Further research could explore:

Asymmetric Reactions: Using the dione as a prochiral substrate in asymmetric hydrogenations or Michael additions to create chiral building blocks.

Reactions with Organometallic Reagents: Investigating reactions with Grignard or organolithium reagents to understand the regioselectivity of nucleophilic attack at the two distinct carbonyl centers.

Photochemical Reactions: Studying cycloaddition and rearrangement reactions under photochemical conditions to access novel molecular architectures.

| Reagent Type | Example Reagent | Potential Product Class | Research Interest |

|---|---|---|---|

| Binucleophile | Hydrazine hydrate | Trifluoromethyl-substituted pyrazoles | Pharmaceutical and agrochemical discovery |

| Reducing Agent | Sodium borohydride | Fluorinated diols | Synthesis of chiral ligands and polymers |

| Organometallic | Phenylmagnesium bromide | Tertiary alcohols | Understanding regioselectivity and steric effects |

| Electrophile (at α-carbon) | N-Bromosuccinimide (NBS) | α-Bromo-β-diketones | Versatile synthetic intermediates |

Advanced Applications in Emerging Materials Science Fields

Fluorinated β-diketones are exceptional ligands for a wide range of metal ions, forming stable, volatile, and lipophilic metal complexes. tennessee.edumdpi.com This property is the foundation for their application in materials science. The resulting complexes of this compound could be investigated for several advanced applications.

Luminescent Materials: Lanthanide complexes with β-diketonate ligands are known for their strong and sharp emission properties. Complexes with ions like Europium (Eu³⁺) or Terbium (Tb³⁺) could be explored for use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging agents. mdpi.com

Chemical Vapor Deposition (CVD) Precursors: The volatility of metal β-diketonate complexes makes them ideal precursors for depositing thin films of metal oxides or pure metals. This is crucial in the manufacturing of microelectronics and coatings. tennessee.edu

Catalysis: Metal complexes can serve as homogeneous or heterogeneous catalysts. For example, copper(II) β-diketonate complexes have shown promise as catalysts and have demonstrated interesting biological activities. nih.gov

Future work will involve synthesizing and characterizing novel metal complexes of this compound and evaluating their photophysical properties, thermal stability, and catalytic activity.

Integration with Emerging Computational Methodologies for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, computational methods can provide deep insights.

Tautomeric Equilibrium Studies: Density Functional Theory (DFT) calculations can accurately predict the relative stabilities of the keto and enol tautomers and the intramolecular hydrogen bond strength, which are crucial for understanding the compound's reactivity and biological interactions. mdpi.comresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can map out the energy profiles of potential reaction pathways, explaining observed regioselectivity and helping to optimize reaction conditions for desired products.

Predictive Toxicology and Pharmacokinetics: In silico tools can estimate properties like absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity, providing an early-stage assessment for potential pharmaceutical applications. nih.gov

Materials Design: Molecular modeling can be used to design metal complexes with tailored electronic and photophysical properties, predicting their suitability for applications like OLEDs before undertaking complex synthesis.

The integration of machine learning and AI with these computational methods will further enhance predictive power, enabling high-throughput virtual screening of derivatives and their properties.

Q & A

Q. What are the optimal synthetic routes for 1,1,1-trifluoro-5-methylheptane-2,4-dione, and how can reaction purity be maximized?

Methodological Answer: The compound can be synthesized via Claisen condensation between methyl trifluoroacetate and a methyl-substituted ketone precursor. Key steps include:

- Solvent selection : Use anhydrous tetrahydrofuran (THF) to enhance reaction homogeneity and avoid hydrolysis of intermediates .

- Reagent control : Add triethylamine (Et3N) to neutralize HCl byproducts, preventing side reactions .

- Purity optimization : Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization . Post-synthesis, purify using column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the β-diketone product .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Use <sup>1</sup>H and <sup>19</sup>F NMR to confirm enol-keto tautomerism and fluorine integration. For example, the trifluoromethyl group appears as a singlet near δ -70 ppm in <sup>19</sup>F NMR .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]<sup>+</sup> at m/z 228.05) and fragments corresponding to CF3 loss .

- Infrared (IR) spectroscopy : Detect carbonyl stretching vibrations (1650–1750 cm<sup>-1</sup>) and enolic O–H stretches (2500–3300 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s coordination chemistry in metal-ligand complexes?

Methodological Answer: The electron-withdrawing CF3 group enhances Lewis acidity at the diketone’s oxygen atoms, favoring chelation with transition metals (e.g., Cu<sup>II</sup>, Fe<sup>III</sup>). To study this:

- Synthesis of complexes : React the diketone with metal salts (e.g., CuCl2) in ethanol under inert atmosphere.

- Characterization : Use single-crystal X-ray diffraction (SC-XRD) to resolve coordination geometry and bond lengths .

- Spectroscopic analysis : UV-Vis spectroscopy (e.g., d-d transitions) and electron paramagnetic resonance (EPR) reveal electronic effects of CF3 on metal centers .

Q. How can contradictory data on the compound’s reactivity under varying pH conditions be resolved?

Methodological Answer: Contradictions may arise from differing enol-keto equilibrium states or solvent effects. Address this via:

- pH-dependent kinetic studies : Use stopped-flow UV-Vis spectroscopy to monitor enolization rates in buffered solutions (pH 3–10) .

- Computational modeling : Density functional theory (DFT) calculates energy barriers for tautomer interconversion under acidic/basic conditions .

- Control experiments : Compare reactivity in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents to isolate solvent effects .

Q. What strategies enable the compound’s integration into multicomponent reactions for heterocycle synthesis?

Methodological Answer: The diketone’s electrophilic carbonyl groups participate in cyclocondensation reactions. For example:

Q. How can surface adsorption behavior of this compound on indoor materials be studied for environmental chemistry applications?

Methodological Answer:

- Adsorption experiments : Deposit the compound on glass, PVC, or cellulose surfaces. Quantify adsorption using quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) .

- Reactivity studies : Expose surfaces to ozone or UV light; analyze degradation products via GC-MS .

Data Contradiction and Experimental Design

Q. How to design experiments to resolve discrepancies in reported solubility data across solvents?

Methodological Answer:

Q. What advanced techniques validate the compound’s role in photoinduced electron-transfer reactions?

Methodological Answer:

- Laser flash photolysis : Measure transient absorption spectra to identify radical intermediates .

- Electrochemical analysis : Cyclic voltammetry (CV) determines oxidation/reduction potentials, correlating with photoredox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.